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Compound of Interest

Compound Name: 5-Methyl-2-hepten-4-one

Cat. No.: B1233884

Abstract

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal flavor
compound responsible for the characteristic aroma of hazelnuts (Corylus avellana).[1] As a
potent aroma chemical, it finds significant application in the flavor and fragrance industries and
serves as a key analytical marker for the authentication of food products, such as detecting the
adulteration of olive oil with hazelnut oil.[1][2] This technical guide provides a comprehensive
overview of the physical, chemical, and spectroscopic properties of filbertone. It includes
detailed experimental protocols for its synthesis and analysis, and visual diagrams of a key
synthetic pathway and its relevant biological signaling cascade to support advanced research
and development.

Chemical Identity and Physical Properties

Filbertone is an a,B-unsaturated ketone.[3] In nature, it typically exists as a mixture of (S) and
(R) enantiomers, often with a slight excess of the (+)-(S)-isomer.[4] The enantiomers possess
distinct olfactory characteristics, contributing differently to the overall hazelnut aroma.

Table 1: General and Physical Properties of Filbertone
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IUPAC Name (2E)-5-Methyl-2-hepten-4-one [11[3]
Filbert heptenone, Hazelnut

Synonyms ketone, 5-Methylhept-2-en-4- [5]1[6]
one

Molecular Formula CsH140 [21[7]

Molecular Weight 126.20 g/mol [5181I9]
Clear, colorless to pale yellow

Appearance o [7]
liquid

] Hazelnut, nutty, roasted,

Odor Profile [7][10]
sweet, fatty

Boiling Point 167 - 173.8 °C @ 760 mmHg [1107]

Specific Gravity 0.847 - 0.858 @ 20/25 °C [1][7]

Refractive Index

1.441-1.446 @ 20 °C

[1](7]

Flash Point ~57 °C [7]
- Soluble in alcohol; slightly
Solubility ) [3]
soluble in water
logP (o/w) ~2.2 (estimated) [1]

Table 2: Enantiomer-Specific Identifiers
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Isomer IUPAC Name CAS Number PubChem CID

o (x)-(E)-5-Methyl-2-
Racemic Mixture 102322-83-8 5362588
hepten-4-one

(+)-(E,5S)-5-
(S)-Enantiomer Methylhept-2-en-4- 122440-59-9 7567850

one

(-)-(E,5R)-5-
(R)-Enantiomer Methylhept-2-en-4- 135910-94-0 643135

one

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and
characterization of filbertone. The following sections describe the expected spectral features.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of filbertone (molecular weight 126.20) results in
a characteristic fragmentation pattern. The molecular ion peak (M*) is observed at m/z 126.

Table 3: Primary Mass Fragments for Filbertone

Proposed Fragment

m/z . Comments
Identity
126 [CsH140O]+ Molecular lon (M)
111 [M - CHs]* Loss of a methyl radical
98 [M - C2H4]* McLafferty rearrangement
97 [M - CzHs]* Loss of an ethyl radical
Acylium ion from cleavage at
69 [CH3-CH=CH-C=0]* _
the chiral center
41 [CsHs]* Allyl cation
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| 29 | [C2Hs]* | Ethyl cation |

Data interpreted from NIST WebBook mass spectrum for (E)-5-Methyl-2-hepten-4-one.[11]

Infrared (IR) Spectroscopy

The IR spectrum of filbertone displays characteristic absorption bands corresponding to its a,[3-
unsaturated ketone structure.

Table 4: Characteristic IR Absorption Bands for Filbertone

Wavenumber . ] . .
Intensity Vibration Type Functional Group

(cm™)

~3030 Medium C-H Stretch Vinylic C-H

2965, 2875 Strong C-H Stretch Aliphatic C-H
a,B-unsaturated

~1670 Strong C=0 Stretch
Ketone

~1630 Medium-Strong C=C Stretch Alkene

~1460 Medium C-H Bend CHz, CHs

| ~970 | Strong | C-H Bend | trans C-H=C-H out-of-plane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide a detailed map of the carbon-hydrogen framework. The
data presented below is a predicted analysis based on the structure of (E)-5-methyl-2-hepten-
4-one.

Table 5: Predicted *H NMR Data for Filbertone (CDCl3)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~6.85 dq 1H H-3

~6.10 dq 1H H-2

~3.20 m 1H H-5

~1.90 dd 3H H-1 (CHs)
~1.65 m 2H H-6 (CH2)
~1.10 d 3H H-8 (CHs)
~0.90 t 3H H-7 (CHs)

d: doublet, t: triplet, : quartet, m: multiplet

Table 6: Predicted 3C NMR Data for Filbertone (CDCls)

Chemical Shift (6, ppm)

Carbon Assignment

~201 C-4 (C=0)
~148 c-3
~131 c-2
48 C-5
~26 C-6
~18 c-1
~16 c-8
| ~11|C-7|

Experimental Protocols

Synthesis of (+)-(E,5S)-Filbertone
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This protocol is based on the original laboratory synthesis starting from commercially available
(S)-(-)-2-methylbutan-1-ol.[4]

Methodology:

e Oxidation: (S)-(-)-2-methylbutan-1-ol is oxidized to the corresponding aldehyde, (S)-2-
methylbutanal. This can be achieved using a mild oxidizing agent such as pyridinium
chlorochromate (PCC) in dichloromethane (DCM) or a TEMPO-catalyzed oxidation with
NaOCI.

o Alkynylation: The aldehyde is treated with propynyl lithium in an anhydrous ether solvent
(e.g., THF) at low temperature (-78 °C). This nucleophilic addition to the carbonyl carbon
forms a mixture of diastereomeric secondary alcohols, (4R,5S)- and (4S,5S)-5-methylhept-2-
yn-4-ol.

o Stereospecific Reduction: The alkyne mixture is reduced to the trans-(E)-alkene using lithium
aluminum hydride (LiAlH4) in an ether solvent. This reduction is stereospecific, yielding
(E,4R,5S)- and (E,4S,5S)-5-methylhept-2-en-4-ol.

» Final Oxidation: The resulting allylic alcohols are oxidized to the target ketone, (+)-(E,5S)-
filbertone, using manganese dioxide (MnO3) in a chlorinated solvent like chloroform or DCM.

 Purification: The final product is purified by column chromatography on silica gel followed by
distillation under reduced pressure.
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Figure 1: Workflow for the laboratory synthesis of (+)-(E,5S)-Filbertone.

Analysis of Filbertone in a Food Matrix (e.g., Vegetable
oil)
This protocol outlines a general method for the quantification of filbertone using headspace

solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry
(GC-MS).[7][12]

Methodology:

o Sample Preparation: Accurately weigh a sample of the oil (e.g., 1-2 g) into a 20 mL
headspace vial. Add a known amount of an appropriate internal standard (e.g., 2-octanone
or a deuterated filbertone analogue). Seal the vial with a PTFE/silicone septum.

» Headspace Extraction (HS-SPME): Place the vial in a heated agitator (e.g., 60°C for 15
minutes). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample
for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
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e GC-MS Analysis:

o Desorption: Immediately transfer the SPME fiber to the heated GC inlet (e.g., 250°C)
where the adsorbed analytes are thermally desorbed into the carrier gas (Helium).

o Chromatographic Separation: Use a capillary column suitable for flavor compounds (e.qg.,
DB-5ms or equivalent). A typical oven temperature program starts at 40°C, holds for 2
minutes, then ramps at 5-10°C/min to 250°C.

o Mass Spectrometry Detection: Operate the mass spectrometer in electron ionization (EI)
mode. For quantification, use selected ion monitoring (SIM) mode, targeting the
characteristic ions of filbertone (e.g., m/z 126, 97, 69) and the internal standard.

e Quantification: Create a calibration curve using standards of known filbertone concentration
prepared in a similar matrix. Calculate the concentration of filbertone in the sample by
comparing its peak area ratio relative to the internal standard against the calibration curve.

Biological Context: Olfactory Signaling Pathway

Filbertone's primary biological interaction is with olfactory receptors in the nasal epithelium,
initiating the sense of smell. This process does not involve systemic drug-like activity but is a
critical signaling pathway for sensory perception. The binding of an odorant like filbertone to its
specific G-protein coupled receptor (GPCR) triggers a well-defined intracellular cascade.
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Figure 2: Olfactory signal transduction pathway initiated by filbertone.
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The pathway proceeds as follows:

e Binding: Filbertone binds to a specific olfactory receptor (OR), a type of GPCR, on the cilia of
an olfactory sensory neuron.

o G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the
associated G-protein, G-olf.

« Adenylyl Cyclase Activation: The activated a-subunit of G-olf dissociates and activates
adenylyl cyclase III.

e Second Messenger Production: Activated adenylyl cyclase converts ATP into cyclic AMP
(cCAMP).[5]

¢ lon Channel Gating (Influx): cAMP binds to and opens cyclic nucleotide-gated (CNG) ion
channels, allowing an influx of Na+ and Ca2* ions, which begins to depolarize the neuron.[5]

» Signal Amplification (Efflux): The influx of Ca?* activates calcium-gated chloride (CI7)
channels. Due to a high intracellular chloride concentration in these neurons, the opening of
these channels leads to an efflux of CI—, further depolarizing the cell.[5]

» Action Potential: This significant depolarization generates an action potential that travels
along the neuron's axon to the olfactory bulb in the brain, where the signal is processed as
the characteristic scent of hazelnut.

Conclusion

Filbertone is a well-characterized molecule of significant interest to the food and fragrance
industries. Its distinct stereoisomers and potent aroma profile make it a subject of ongoing
research. The data and protocols provided in this guide, from fundamental physical properties
to detailed analytical methods and its role in sensory signal transduction, offer a robust
resource for scientists and researchers. This comprehensive understanding is essential for its
application in quality control, new product development, and further studies into the nuances of
chemosensory science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1233884?utm_src=pdf-custom-synthesis
https://www.thegoodscentscompany.com/data/rw1548231.html
https://en.wikipedia.org/wiki/Filbertone
https://foodb.ca/compounds/FDB015353
https://www.hmdb.ca/metabolites/HMDB0303507
https://www.hmdb.ca/metabolites/HMDB0303507
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-hepten-4-one
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-hepten-4-one
https://precision.fda.gov/ginas/app/ui/substances/7d4b588c-3750-44b7-9671-25ce47982aed
https://www.symrise.com/fileadmin/symrise/Marketing/Scent_and_care/Aroma_molecules/Ingredient_finder/SYM_FC_Einzel-PDF/SYM_FC-Filbertone.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Filbertone
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-hepten-4-one_-_R
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-2-hepten-4-one_-_R
https://www.perfumerflavorist.com/flavor/ingredients/news/21885297/filbertone
https://webbook.nist.gov/cgi/cbook.cgi?ID=C102322838&Mask=200
https://www.fragranceu.com/Categories/Odor_Index/26/RawMaterialsDetails/59298?index=true
https://www.benchchem.com/product/b1233884#physical-and-chemical-properties-of-filbertone
https://www.benchchem.com/product/b1233884#physical-and-chemical-properties-of-filbertone
https://www.benchchem.com/product/b1233884#physical-and-chemical-properties-of-filbertone
https://www.benchchem.com/product/b1233884#physical-and-chemical-properties-of-filbertone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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